Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are organosulfur compounds. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophenes, including Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzo[b]thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the iodine atom can result in various functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and iodine groups allows it to participate in various biochemical reactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound has an amino group instead of a hydroxyl group, which may result in different chemical reactivity and biological activity.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications .
Biological Activity
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
- Hydroxyl Group (-OH) : Enhances hydrogen bonding capabilities, potentially increasing solubility and bioavailability.
- Iodine Atom (I) : May participate in halogen bonding, influencing the compound's interaction with biological targets.
- Carboxylate Moiety (-COOEt) : Engages in esterification and hydrolysis reactions, which can affect metabolic pathways.
The molecular formula is C12H10IO3S with a molecular weight of approximately 320.11 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the hydroxyl group is often linked to enhanced antimicrobial effects. For instance, related compounds have shown efficacy against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4.0 μg/mL |
Escherichia coli | 8.0 μg/mL |
Candida albicans | 3.5 μg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, likely through the modulation of inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A comparative analysis with other known anti-inflammatory agents revealed:
Compound | Inhibition (%) |
---|---|
This compound | 65% at 50 μM |
Aspirin | 70% at 50 μM |
Ibuprofen | 60% at 50 μM |
These results indicate that this compound may be a viable candidate for further anti-inflammatory drug development .
Anticancer Activity
Preliminary studies have suggested that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
A summary of its anticancer activity is presented below:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15.0 |
HeLa | 12.5 |
A549 (lung cancer) | 18.0 |
The compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells marks it as a promising candidate for cancer therapy .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to controls, suggesting its potential use in treating infections caused by resistant strains .
- Case Study on Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in reduced swelling and joint pain, correlating with decreased levels of inflammatory markers in serum .
Properties
Molecular Formula |
C11H9IO3S |
---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
HFRIVDCFTIGPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origin of Product |
United States |
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